2-(2-Methoxyphenoxy)benzaldehyde
Description
2-(2-Methoxyphenoxy)benzaldehyde is an organic compound with the molecular formula C14H12O3. It is characterized by the presence of a benzaldehyde group substituted with a 2-methoxyphenoxy group. This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Properties
IUPAC Name |
2-(2-methoxyphenoxy)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c1-16-13-8-4-5-9-14(13)17-12-7-3-2-6-11(12)10-15/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXJAXYDYHJZNPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OC2=CC=CC=C2C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60486826 | |
| Record name | 2-(2-methoxyphenoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60486826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62256-40-0 | |
| Record name | 2-(2-methoxyphenoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60486826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-(2-Methoxyphenoxy)benzaldehyde involves the reaction of 2-methoxyphenol with 2-bromobenzaldehyde in the presence of a base such as potassium carbonate. The reaction typically takes place in a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures around 140°C .
Another method involves the oxidation of meta-phenoxy toluene using a catalyst system containing cobalt and manganese acetates, along with promoters like bromide and zirconium ions. This reaction is carried out at temperatures ranging from 398-448 K and pressures between 200-900 psig .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. Catalysts and solvents are carefully selected to minimize waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methoxyphenoxy)benzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic aromatic substitution reactions often involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: 2-(2-Methoxyphenoxy)benzoic acid.
Reduction: 2-(2-Methoxyphenoxy)benzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Scientific Research Applications
2-(2-Methoxyphenoxy)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Industry: It is used in the production of fragrances, flavorings, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-(2-Methoxyphenoxy)benzaldehyde involves its interaction with various molecular targets and pathways. In nucleophilic aromatic substitution reactions, the methoxy group activates the benzaldehyde ring towards nucleophilic attack, facilitating the substitution process . In oxidation and reduction reactions, the aldehyde group undergoes transformation through well-established organic reaction mechanisms.
Comparison with Similar Compounds
Similar Compounds
2-(2-Hydroxyphenoxy)benzaldehyde: Similar structure but with a hydroxy group instead of a methoxy group.
2-(2-Methoxyphenoxy)benzoic acid: The oxidized form of 2-(2-Methoxyphenoxy)benzaldehyde.
2-(2-Methoxyphenoxy)benzyl alcohol: The reduced form of this compound.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to its analogs. The presence of the methoxy group enhances its reactivity in nucleophilic aromatic substitution reactions, making it a valuable intermediate in organic synthesis .
Biological Activity
2-(2-Methoxyphenoxy)benzaldehyde is a compound of interest due to its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological properties, including antioxidant, anti-inflammatory, and antimicrobial activities.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Chemical Formula : CHO
- Molecular Weight : 242.27 g/mol
This compound features a benzaldehyde group attached to a methoxyphenyl ether, which influences its reactivity and biological activity.
Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties. A study evaluated the antioxidant capacity using the DPPH radical-scavenging assay, revealing that this compound effectively neutralizes free radicals, suggesting potential protective effects against oxidative stress-related diseases .
| Compound | IC (µM) |
|---|---|
| This compound | 25.0 |
| Curcumin | 10.0 |
| Ascorbic Acid | 15.0 |
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been explored through its inhibition of cyclooxygenase (COX) enzymes. In vitro studies demonstrated that it acts as a selective COX-2 inhibitor, which is crucial for developing non-steroidal anti-inflammatory drugs (NSAIDs) . The compound showed a dose-dependent reduction in prostaglandin E2 production in lipopolysaccharide (LPS)-stimulated RAW 264.7 cells.
Antimicrobial Activity
In vitro assays have shown that this compound possesses antimicrobial properties against various bacterial strains, including Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined using the disc diffusion method, with results indicating effective inhibition at concentrations as low as 50 µg/mL against Staphylococcus aureus and Escherichia coli .
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 75 |
| Pseudomonas aeruginosa | 100 |
Study on Antioxidant Mechanisms
A detailed investigation into the antioxidant mechanisms of this compound revealed that it operates through multiple pathways, including the modulation of cellular signaling pathways involved in oxidative stress response. The study utilized both in vitro assays and computational modeling to predict interactions with key biomolecules .
In Vivo Studies
In vivo studies assessing the anti-inflammatory effects of this compound demonstrated reduced edema in animal models subjected to inflammatory stimuli. The results indicated significant reductions in inflammatory markers such as TNF-α and IL-6 levels following treatment with varying doses of the compound .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
